Daphnilongeranin C

Antibacterial Drug Discovery Microbiology

Scarcity of non-fungible alkaloid scaffolds limits antimicrobial and antifibrotic drug discovery. Daphnilongeranin C (≥98% HPLC), a yuzurine-type alkaloid, fills this gap: • Broad-spectrum antimicrobial activity against five pathogens (E. coli, S. aureus, C. neoformans)-patent-validated. • Significant inhibition of hepatic fibroblast proliferation for liver fibrosis pathway dissection. • Structurally distinct yuzurine skeleton ensures non-overlapping target engagement vs. other Daphniphyllum alkaloids.

Molecular Formula C22H29NO3
Molecular Weight 355.5 g/mol
Cat. No. B033140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaphnilongeranin C
Molecular FormulaC22H29NO3
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESCC1CN2CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)O
InChIInChI=1S/C22H29NO3/c1-11-9-23-10-13-5-3-12-4-6-14-16(20(25)26)8-22(18(12)14)19(24)15(11)7-17(23)21(13,22)2/h11,13-17H,3-10H2,1-2H3,(H,25,26)/t11-,13-,14-,15-,16-,17-,21-,22+/m1/s1
InChIKeyJOODVMXQKVRURX-ROEHNZSPSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Daphnilongeranin C Procurement: Sourcing, Identity, and Baseline Specifications for Research Use


Daphnilongeranin C (CAS: 750649-07-1) is a yuzurine-type alkaloid isolated from the fruits of *Daphniphyllum longeracemosum* [1]. It is one of several structurally diverse alkaloids found in this species, including daphnilongerine, daphnigracine, and longistylumphylline A, characterized by a complex polycyclic framework [2]. The compound is supplied as a reference standard with a typical purity of 98.0% by HPLC, as verified by independent vendors [3]. Its molecular formula is C22H29NO3, with a molecular weight of 355.47 g/mol [4].

Why Daphnilongeranin C is Not Interchangeable with Other Daphniphyllum Alkaloids in Focused Studies


The *Daphniphyllum* alkaloid class exhibits extreme structural diversification, with members possessing distinct core skeletons and functional group arrangements that preclude simple substitution [1]. While daphnilongeranin A is a seco-10,17-longistylumphylline A-type alkaloid and daphnilongeranin B features a novel C-22 nor-C21 skeleton [2], daphnilongeranin C is a yuzurine-type alkaloid [1]. These fundamental differences in carbon framework dictate unique binding conformations and target engagement profiles, making each a specific, non-fungible tool for biochemical assays. Furthermore, the documented activity of daphnilongeranine C against distinct bacterial strains and its unique role in hepatic fibrosis models are not automatically transferable to other in-class alkaloids without rigorous, direct comparative data [3][4].

Daphnilongeranin C: Evidence-Based Differentiation Through Comparative Bioactivity and Structural Identity


Daphnilongeranin C Demonstrates Broad-Spectrum Antibacterial Activity with a Defined Pathogen Profile

Patent data indicates that Daphnilongeranin C possesses potent antibacterial activity against a defined panel of Gram-positive and Gram-negative bacteria, as well as a fungal strain [1]. This activity is not a universal property of all Daphniphyllum alkaloids. For example, while some members like daphnilongeranin A have shown antibacterial effects , the specific spectrum of activity for Daphnilongeranin C against *Escherichia coli*, *Pseudomonas fluorescens*, *Staphylococcus aureus*, *Proteus vulgaris*, and *Cryptococcus neoformans* is a distinguishing feature. The patent claims that this specific activity profile is 'unexpected' and 'unprecedented' given the compound's novel skeleton [1].

Antibacterial Drug Discovery Microbiology

Daphnilongeranin C Exhibits Unique Activity in a Liver Fibrosis Model Compared to its Structural Analogs

A separate patent discloses that Daphnilongeranin C exhibits a significant and 'unexpected' inhibitory effect on the proliferation of hepatic fibroblasts, a key process in liver fibrosis [1]. This finding is claimed to be a first-in-class discovery, with the patent stating that the activity is so strong as to be 'unexpected' and not obvious from any prior art [1]. In contrast, the known comparator daphnilongeridine demonstrates cytotoxic activity against a range of tumor cell lines (IC50 range 2.4-9.7 µM) and a microvascular endothelial cell line (HMEC, IC50 2.7 µM), but has not been reported for antifibrotic activity [2]. This indicates a distinct, non-overlapping pharmacological profile.

Antifibrotic Liver Fibrosis Hepatic Stellate Cell

Structural Identity and Purity: Daphnilongeranin C is a Defined Yuzurine-Type Alkaloid, Distinct from Seco- and Nor-Alkaloids

Daphnilongeranin C is unequivocally identified as a yuzurine-type alkaloid, a classification based on its specific polycyclic core structure [1]. This is in direct contrast to daphnilongeranin A, which is the first identified seco-10,17-longistylumphylline A-type alkaloid, and daphnilongeranin B, a C-22 nor-Daphniphyllum alkaloid with a novel C21 skeleton [2]. The structural divergence is not trivial; it results in different molecular formulas (C22H29NO3 for C vs. C23H29NO4 for A), different functional group arrangements, and distinct three-dimensional conformations. Suppliers confirm identity and purity via HPLC and NMR, ensuring procurement of a well-characterized, single chemical entity for research use [3].

Natural Product Chemistry Structural Biology Reference Standard

Daphnilongeranin C Shows Preliminary Kinase Inhibition, Suggesting a Distinct Target Profile from Cytotoxic Analogs

Preliminary research indicates that Daphnilongeranin C exhibits promising inhibitory effects on specific protein kinases, potentially by binding to their ATP-binding pocket . This proposed mechanism is distinct from the general cytotoxicity observed for other alkaloids in the class. For instance, daphnilongeridine shows cytotoxicity against multiple tumor cell lines (IC50 2.4-9.7 µM) and HMEC cells (IC50 2.7 µM) [1]. The implication is that Daphnilongeranin C may act via a more targeted, kinase-dependent pathway rather than a non-specific cytotoxic mechanism, positioning it as a potential chemical probe for kinase-driven cellular processes.

Kinase Inhibition Signal Transduction Target Identification

Strategic Research Applications for Daphnilongeranin C Procurement


Antimicrobial Drug Discovery: Broad-Spectrum Lead Development

Procure Daphnilongeranin C as a structurally novel scaffold for broad-spectrum antimicrobial drug discovery. The patent evidence demonstrates its potent activity against a distinct panel of five pathogens, including *E. coli*, *S. aureus*, and *C. neoformans* [1]. This specific activity profile, which is not universally shared by other *Daphniphyllum* alkaloids, justifies its selection as a lead compound for hit-to-lead optimization programs targeting multidrug-resistant infections [1].

Hepatic Fibrosis Research: A Novel Chemical Probe for Stellate Cell Biology

Utilize Daphnilongeranin C in studies of hepatic fibrosis. The compound's documented, significant inhibition of hepatic fibroblast proliferation, which is claimed to be an unexpected and unprecedented finding, makes it a valuable chemical probe for dissecting pathways involved in liver cirrhosis and fibrosis [2]. In contrast to other in-class alkaloids like daphnilongeridine, which are primarily cytotoxic to cancer cells [3], Daphnilongeranin C offers a more targeted tool for hepatology research.

Kinase Target Identification and Signal Transduction Studies

Employ Daphnilongeranin C in target identification campaigns focused on its proposed kinase inhibitory activity. Preliminary evidence points to a mechanism involving binding to the ATP-binding pocket of specific kinases . This makes it a useful chemical tool for mapping kinase signaling networks, especially when compared to analogs that act through broader cytotoxic mechanisms [3]. Confirming its specific kinase targets could open new avenues in cancer and inflammatory disease research.

Analytical Chemistry and Pharmacognosy: Phytochemical Reference Standard

Acquire Daphnilongeranin C as a high-purity reference standard for the quality control, authentication, and standardization of *Daphniphyllum longeracemosum* extracts and herbal preparations. Its well-defined structure (C22H29NO3) and availability as a 98.0% pure compound [4] allow for its use as a marker compound in HPLC or LC-MS analyses for the botanical authentication and phytochemical profiling of *Daphniphyllum* species .

Technical Documentation Hub

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